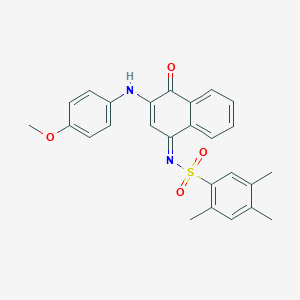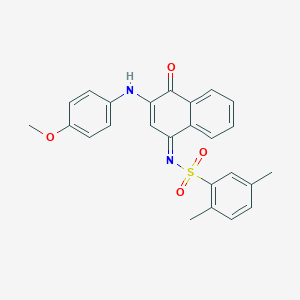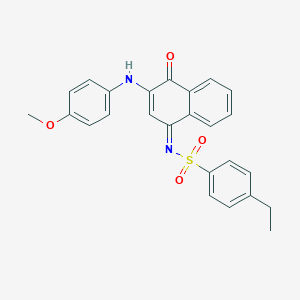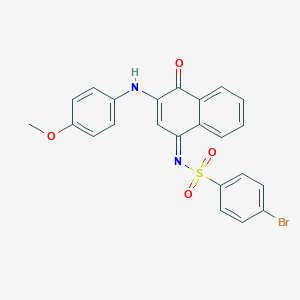
3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-yl 4-methoxybenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-yl 4-methoxybenzenesulfonate is a chemical compound that has gained attention in the scientific community for its potential applications in research. This compound is a sulfonate ester derivative of 3-methyl-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid, which is a pyrazole-based scaffold that has been widely explored for its biological activities.
Mécanisme D'action
The mechanism of action of 3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-yl 4-methoxybenzenesulfonate is not well understood, as there is limited information available on its biological activities. However, it is believed that the compound may act on certain enzymes or receptors in the body, leading to specific biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-yl 4-methoxybenzenesulfonate have not been extensively studied. However, some researchers have reported that the compound exhibits anti-inflammatory and analgesic activities, suggesting that it may have potential therapeutic uses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-yl 4-methoxybenzenesulfonate is that it is relatively easy to synthesize, making it readily available for research purposes. Additionally, the compound has a well-defined chemical structure, which allows for precise characterization and analysis. However, a limitation of the compound is that its biological activities are not well understood, which makes it difficult to design experiments to explore its potential uses.
Orientations Futures
There are several future directions for the study of 3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-yl 4-methoxybenzenesulfonate. One potential area of research is the synthesis of novel derivatives with improved potency and selectivity for specific targets. Additionally, researchers may explore the compound's potential therapeutic uses, particularly in the areas of inflammation and pain. Finally, further studies may be conducted to elucidate the mechanism of action of the compound and its biochemical and physiological effects.
Méthodes De Synthèse
The synthesis of 3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-yl 4-methoxybenzenesulfonate involves the reaction of 3-methyl-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with sodium methoxide to yield the final product.
Applications De Recherche Scientifique
3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-yl 4-methoxybenzenesulfonate has been studied for its potential applications in various scientific research areas. One of the primary areas of interest is its use as a building block for the synthesis of novel compounds with biological activities. Researchers have explored the modification of the pyrazole scaffold to create derivatives with improved potency and selectivity for specific targets.
Propriétés
Formule moléculaire |
C18H18N2O4S |
|---|---|
Poids moléculaire |
358.4 g/mol |
Nom IUPAC |
[5-methyl-2-(4-methylphenyl)pyrazol-3-yl] 4-methoxybenzenesulfonate |
InChI |
InChI=1S/C18H18N2O4S/c1-13-4-6-15(7-5-13)20-18(12-14(2)19-20)24-25(21,22)17-10-8-16(23-3)9-11-17/h4-12H,1-3H3 |
Clé InChI |
CZTHYWFUBORXSP-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=CC(=N2)C)OS(=O)(=O)C3=CC=C(C=C3)OC |
SMILES canonique |
CC1=CC=C(C=C1)N2C(=CC(=N2)C)OS(=O)(=O)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-({1-oxo-4-[(2-thienylsulfonyl)imino]-1,4-dihydro-2-naphthalenyl}amino)benzoate](/img/structure/B281503.png)
![Methyl 2-[(4-{[(4-ethoxyphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B281504.png)
![Methyl 2-[(4-{[(4-ethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B281505.png)
![Methyl 2-[(4-{[(2,4-dimethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B281506.png)







![4-isopropyl-N-(4-methylbenzoyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281522.png)
![N-{[4-(propan-2-yl)phenyl]sulfonyl}-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide](/img/structure/B281523.png)
![N-benzoyl-2,5-dimethyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281527.png)